{Spiro[3.3]heptan-2-yl}methanesulfonyl chloride
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Overview
Description
{Spiro[3.3]heptan-2-yl}methanesulfonyl chloride is a chemical compound with the molecular formula C8H13ClO2S and a molecular weight of 208.71 g/mol . This compound is characterized by its spirocyclic structure, which consists of a seven-membered ring fused to a three-membered ring, with a methanesulfonyl chloride functional group attached to the two-membered carbon of the spiro system .
Preparation Methods
The synthesis of {Spiro[3.3]heptan-2-yl}methanesulfonyl chloride typically involves the reaction of spiro[3.3]heptane-2-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
{Spiro[3.3]heptan-2-yl}methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids using oxidizing agents such as hydrogen peroxide.
Scientific Research Applications
{Spiro[3.3]heptan-2-yl}methanesulfonyl chloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of {Spiro[3.3]heptan-2-yl}methanesulfonyl chloride involves the formation of a sulfonyl intermediate upon reaction with nucleophiles. This intermediate can then undergo further transformations to yield various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
{Spiro[3.3]heptan-2-yl}methanesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A simpler compound with a single methanesulfonyl group, commonly used in organic synthesis.
Benzenesulfonyl chloride: Contains a benzene ring and is used in the synthesis of sulfonamide drugs.
Tosyl chloride: A derivative of toluene, widely used as a protecting group in organic synthesis.
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct reactivity and properties compared to other sulfonyl chlorides.
Properties
IUPAC Name |
spiro[3.3]heptan-2-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)6-7-4-8(5-7)2-1-3-8/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSWFYQYACUEPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095409-68-8 |
Source
|
Record name | {spiro[3.3]heptan-2-yl}methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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